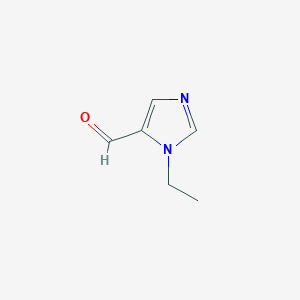

1-Ethyl-1H-imidazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIECSRYTXFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-42-3 | |

| Record name | 1-ethyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde, identified by its CAS number 842972-42-3, is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds due to its ability to engage in various biological interactions.[2][3] The presence of an ethyl group at the N-1 position and a reactive carbaldehyde group at the C-5 position makes this molecule a versatile precursor for the synthesis of more complex molecular architectures.[1][4] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical and Safety Profile

A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and characterization of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 842972-42-3 | [5][6] |

| Molecular Formula | C₆H₈N₂O | [5][6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Appearance | Solid | [6] |

| InChI Key | VHWIECSRYTXFHX-UHFFFAOYSA-N | [5] |

| SMILES | O=C([H])C1=CN=CN1CC | [5] |

| Hazard Class | Acute Toxicity 4 (Oral) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statement | H302 (Harmful if swallowed) | [6] |

| Storage Class | 11 (Combustible Solids) | [6] |

Synthesis of this compound

The most established and logical synthetic route to this compound is through the formylation of 1-ethyl-1H-imidazole. The Vilsmeier-Haack reaction is the premier method for this transformation, as it is well-suited for the formylation of electron-rich heterocyclic systems.[7][8][9][10]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][11] The Vilsmeier reagent is a weak electrophile, an iminium salt, which is reactive enough to attack electron-rich aromatic rings like the imidazole nucleus.[7][9]

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[7][11]

-

Electrophilic Aromatic Substitution: The electron-rich 1-ethyl-1H-imidazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[7][11]

The formylation of N-substituted imidazoles typically occurs at the C-5 position, which is electronically favored for electrophilic attack.

View Diagram: Vilsmeier-Haack Reaction Mechanism

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[7][12][13]

Materials:

-

1-ethyl-1H-imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Ice

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 1-ethyl-1H-imidazole (1 equivalent) in anhydrous DCM in a separate flask.

-

Add the solution of 1-ethyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). Caution: This quenching is exothermic and will release gas.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, likely an oil or a solid, should be purified by column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is recommended to isolate the pure product.

-

The fractions containing the product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield pure this compound.

-

View Diagram: Synthesis Workflow

Characterization

Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.5-10.0 ppm. - Imidazole ring protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). - Ethyl group protons (-CH₂CH₃): A quartet around δ 4.0-4.5 ppm (CH₂) and a triplet around δ 1.3-1.6 ppm (CH₃). |

| ¹³C NMR | - Aldehyde carbon (C=O): A signal in the downfield region, around δ 180-190 ppm. - Imidazole ring carbons: Signals in the aromatic region (δ 120-150 ppm). - Ethyl group carbons (-CH₂CH₃): Signals in the aliphatic region (CH₂ around δ 40-50 ppm, CH₃ around δ 15-20 ppm). |

| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=N and C=C stretches (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region. - C-H stretches (aromatic and aliphatic): Absorptions around 2900-3100 cm⁻¹.[17] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 124.14). - Fragmentation pattern: Expect to see fragments corresponding to the loss of the ethyl group, the aldehyde group, and other characteristic fragments of the imidazole ring. |

Applications in Research and Drug Development

Imidazole-5-carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[1] The aldehyde functionality is a synthetic handle that can be readily transformed into other functional groups, allowing for the construction of diverse chemical libraries for drug screening.

Potential Synthetic Transformations and Applications:

-

Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing diversity and building larger molecules.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to compounds with different carbon skeletons.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as active methylene compounds, to form new C-C bonds and more complex heterocyclic systems.[1]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of imidazole derivatives.

The imidazole core is a key component in many antifungal, antibacterial, and anticancer agents.[1][2] Therefore, this compound represents a valuable starting material for the development of new therapeutic agents.

Conclusion

This compound is a synthetically accessible and highly useful intermediate for chemical research and drug development. Its preparation via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of a reactive aldehyde group on the stable imidazole scaffold provides a versatile platform for the synthesis of a wide range of novel compounds with potential biological activity. This guide provides the foundational knowledge for the synthesis, characterization, and further derivatization of this important molecule.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound DiscoveryCPR 842972-42-3 [sigmaaldrich.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. name-reaction.com [name-reaction.com]

- 11. youtube.com [youtube.com]

- 12. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 16. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents key physicochemical properties. Plausible synthetic methodologies, primarily focusing on the N-alkylation of imidazole-5-carbaldehyde and the formylation of 1-ethyl-1H-imidazole, are discussed in depth, supported by mechanistic insights and detailed experimental protocols. Furthermore, this guide explores the compound's reactivity and its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction

Imidazole-based scaffolds are fundamental components in a vast array of biologically active molecules and functional materials. The inherent versatility of the imidazole ring, with its two nitrogen atoms, allows for diverse substitution patterns that modulate its electronic and steric properties, thereby influencing its biological activity and chemical reactivity. Among the myriad of substituted imidazoles, this compound emerges as a particularly valuable synthetic intermediate. The presence of the aldehyde functional group at the C5 position provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of more complex molecular architectures. The N1-ethyl group enhances its lipophilicity compared to its N-unsubstituted counterpart, a feature that can be crucial for modulating pharmacokinetic properties in drug design. This guide aims to serve as a detailed technical resource for researchers and scientists engaged in the synthesis and application of this important heterocyclic building block.

Chemical Identity and Properties

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Common synonyms and alternative names include:

-

1-Ethyl-5-formyl-1H-imidazole

-

1-Ethylimidazole-5-carboxaldehyde

-

3-Ethyl-3H-imidazole-4-carbaldehyde[1]

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a five-membered imidazole ring substituted with an ethyl group at the N1 position and a formyl (aldehyde) group at the C5 position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 842972-42-3 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| InChI Key | VHWIECSRYTXFHX-UHFFFAOYSA-N | [2][3] |

| SMILES | CCN1C=NC=C1C=O | [4] |

Physicochemical Properties

Table 2: Predicted and Known Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid | [2] |

| XlogP (predicted) | 0.1 | [4] |

| Storage Temperature | 2-8°C, under inert gas | Inferred from supplier recommendations for its hydrochloride salt. |

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

-

N-Alkylation: Introduction of the ethyl group onto a pre-existing imidazole-5-carbaldehyde scaffold.

-

Formylation: Introduction of the aldehyde group onto a 1-ethyl-1H-imidazole backbone.

References

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde: Properties, Synthesis, and Characterization for the Research Scientist

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest within the realms of medicinal chemistry and drug discovery. The imidazole scaffold is a ubiquitous pharmacophore found in numerous clinically approved drugs, owing to its ability to engage in a variety of biological interactions. The presence of a reactive carbaldehyde function at the 5-position, coupled with an ethyl substituent at the 1-position, endows this molecule with a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug design. The key properties of this compound are summarized in the table below. It is important to note that while some of this data is experimentally derived, other values are estimated based on the properties of structurally similar compounds due to the limited availability of specific experimental data for this particular molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 124.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 842972-42-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available (Predicted: 60-70 °C) | Prediction based on similar structures |

| Boiling Point | Not available | --- |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | --INVALID-LINK--[3] (for a related compound) |

| SMILES | O=Cc1cn(CC)cn1 | --INVALID-LINK--[2] |

| InChI Key | VHWIECSRYTXFHX-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of the aromatic imidazole ring and the electrophilic aldehyde group.

Imidazole Ring System

The 1-ethyl substituent precludes N-H tautomerism, fixing the electronic distribution within the imidazole ring. The nitrogen at position 3 is basic and can be protonated or act as a hydrogen bond acceptor. The imidazole ring itself is relatively electron-rich, though the electron-withdrawing nature of the aldehyde at C5 will modulate its reactivity in electrophilic aromatic substitution reactions.

Aldehyde Functionality

The aldehyde group is a key reactive handle, susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the primary alcohol.

A recent study on the reactivity of imidazole- and pyridine-carboxaldehydes highlighted their propensity to form gem-diols and hemiacetals in protic solvents like water and methanol.[4] This equilibrium is an important consideration in reaction design and for the interpretation of spectroscopic data, particularly in protic NMR solvents.

References

- 1. This compound DiscoveryCPR 842972-42-3 [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Ethyl-1H-imidazole-5-carbaldehyde: A Technical Guide

Abstract

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde (Figure 1) is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many pharmaceutical agents, and the presence of an aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules. Accurate structural elucidation is paramount in the drug discovery and development process, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth examination of the anticipated NMR, IR, and MS spectral data for this compound.

Figure 1: Molecular Structure of this compound

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde, a substituted imidazole, represents a valuable building block in the synthesis of diverse molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of this compound, with a focus on its probable synthetic routes, historical context, and physicochemical characterization. While a definitive "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis logically follows from well-established principles of imidazole chemistry and electrophilic substitution. This guide will delve into the likely first viable synthesis, leveraging the foundational Vilsmeier-Haack reaction, and provide a detailed, field-proven protocol. Furthermore, we will explore the historical development of imidazole synthesis, the significance of imidazole-based scaffolds in drug discovery, and the analytical techniques used to characterize this important synthetic intermediate.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] First synthesized by Heinrich Debus in 1858, this moiety is a cornerstone of medicinal chemistry due to its unique electronic properties and its prevalence in biologically active molecules.[3][4] The imidazole ring is present in the essential amino acid histidine, the neurotransmitter histamine, and the purine bases of DNA.[2] This biological ubiquity has inspired the development of a vast array of imidazole-containing pharmaceuticals with diverse therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.[1][5]

The introduction of substituents onto the imidazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. The carbaldehyde group, in particular, is a versatile functional handle that can be readily transformed into a wide variety of other functionalities, making imidazole-5-carbaldehydes key intermediates in the synthesis of complex drug candidates.[6] this compound (Figure 1) is one such intermediate, offering a strategic entry point for the elaboration of novel molecular entities.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol [7][8] CAS Number: 842972-42-3[7][8]

The Genesis of this compound: A Likely Synthetic Pathway

While the exact historical moment of the first synthesis of this compound is not explicitly documented in prominent literature, its creation can be confidently inferred from the development of synthetic methodologies for imidazole functionalization. The most probable and efficient route for its initial synthesis is the Vilsmeier-Haack reaction on a 1-ethyl-1H-imidazole precursor.

The Vilsmeier-Haack Reaction: A Pillar of Formylation Chemistry

The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack, is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction.

The imidazole ring, being electron-rich, is an excellent substrate for the Vilsmeier-Haack reaction. The substitution pattern is dictated by the electronic properties of the ring, with formylation generally occurring at the C5 position in 1-substituted imidazoles due to the directing effect of the N1-substituent.

Visualizing the Synthesis: A Step-by-Step Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction can be broken down into two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the 1-ethyl-1H-imidazole ring, followed by hydrolysis.

Diagram 1: Workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for the formylation of substituted imidazoles.

Materials:

-

1-Ethyl-1H-imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

-

Vilsmeier Reagent Formation: In a separate flask, cool anhydrous N,N-dimethylformamide (1.2 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add the freshly prepared Vilsmeier reagent to the solution of 1-ethyl-1H-imidazole dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Historical Context and Evolution

The synthesis of the imidazole core has a rich history, with the Debus synthesis in 1858 being one of the earliest reported methods, involving the reaction of glyoxal, formaldehyde, and ammonia.[3][4] Over the years, numerous other methods have been developed, including the Radiszewski synthesis and the van Leusen imidazole synthesis, each offering advantages in terms of substrate scope and reaction conditions.[1][11]

The functionalization of the pre-formed imidazole ring, particularly through electrophilic substitution, became a key area of research. The Vilsmeier-Haack reaction, first reported in the 1920s, provided a mild and efficient way to introduce a formyl group, a crucial stepping stone for further synthetic transformations.[9] While the initial applications focused on carbocyclic aromatic systems, the methodology was soon extended to electron-rich heterocycles like imidazoles. The synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes, as described by Chornousa et al., showcases a more recent application of this venerable reaction to create highly functionalized imidazole building blocks.[12][13]

Physicochemical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), two distinct singlets for the imidazole ring protons, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm). |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, three distinct signals for the imidazole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹), and characteristic bands for C-H and C=N stretching of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). |

For comparison, spectral data for the starting material, 1-ethyl-1H-imidazole, is available in public databases such as the NIST WebBook and PubChem.[14][15] This data can serve as a valuable reference for confirming the presence of the ethyl-imidazole core in the final product.

Applications in Drug Discovery and Beyond

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The aldehyde functionality allows for a wide range of chemical transformations, including:

-

Reductive amination: To introduce substituted amino groups.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: To form Schiff bases and other heterocyclic systems.

These transformations enable the construction of libraries of diverse compounds for screening against various biological targets. The imidazole core, with its ability to participate in hydrogen bonding and coordinate to metal ions, often plays a crucial role in the binding of these molecules to their biological targets.

Conclusion

This compound, while not having a storied discovery in the annals of chemical literature, stands as a testament to the power and predictability of fundamental organic reactions. Its synthesis, logically derived from the well-established Vilsmeier-Haack reaction, provides a gateway to a vast chemical space of potential therapeutic agents. This technical guide has provided a comprehensive overview of its likely synthesis, historical context, and importance as a synthetic building block. For researchers in drug discovery and medicinal chemistry, understanding the synthesis and reactivity of such intermediates is paramount to the successful design and development of the next generation of therapeutics.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. This compound DiscoveryCPR 842972-42-3 [sigmaaldrich.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pleiades.online [pleiades.online]

- 13. researchgate.net [researchgate.net]

- 14. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1H-Imidazole, 1-ethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Imidazole-5-Carbaldehyde Functional Group: Properties, Reactivity, and Applications

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.[1][2][3] When functionalized with a carbaldehyde group at the 5-position, the resulting imidazole-5-carbaldehyde moiety becomes a highly versatile and reactive building block for organic synthesis.[1][4] This guide provides a comprehensive technical overview of the key characteristics of the imidazole-5-carbaldehyde functional group. We will explore its unique electronic and physicochemical properties, delve into its core reactivity, detail synthetic methodologies, and highlight its critical applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical entity.

Introduction: The Synergy of Imidazole and Aldehyde

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. Its significance in biological systems is profound; it is famously the side chain of the amino acid histidine, playing a vital role in enzyme catalysis.[3] In medicinal chemistry, the imidazole ring is considered a "privileged structure" due to its ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[3][5]

The introduction of a carbaldehyde (-CHO) group at the C5 position creates a molecule with dual reactivity. The aldehyde group is an electrophilic center, ripe for nucleophilic attack and a wide array of classic carbonyl transformations. Simultaneously, the imidazole ring imparts unique electronic properties, modulates the reactivity of the aldehyde, and provides a site for further functionalization, particularly at the N-1 and N-3 positions.[1][2] This combination makes imidazole-5-carbaldehyde and its derivatives powerful intermediates for constructing complex molecular architectures with significant pharmacological and material applications.[6][7]

Physicochemical and Spectroscopic Profile

The physical and electronic nature of imidazole-5-carbaldehyde dictates its behavior in synthetic and biological environments.

Electronic and Physical Properties

The imidazole ring is an electron-rich aromatic system, while the carbaldehyde group is strongly electron-withdrawing. This electronic push-pull relationship influences the molecule's reactivity, aromaticity, and intermolecular interactions. The aldehyde group's reactivity is tempered by the electron-donating nature of the imidazole ring. The molecule possesses both hydrogen bond donor (N-H) and acceptor (N and C=O) sites, contributing to its solubility and interaction with biological targets.[5]

Below is a summary of typical physical properties for representative imidazole-5-carbaldehyde compounds.

| Property | 1H-Imidazole-5-carboxaldehyde | 4-Methyl-1H-imidazole-5-carbaldehyde | 1-Methyl-1H-imidazole-5-carbaldehyde |

| Molecular Formula | C₄H₄N₂O | C₅H₆N₂O[8] | C₅H₆N₂O[9] |

| Molecular Weight | 96.09 g/mol | 110.11 g/mol [8] | 110.11 g/mol [9] |

| Appearance | White to light yellow crystalline powder[6] | Powder | Solid[10] |

| Melting Point | 160-164 °C[6] | 168-170 °C | 52-57 °C[10] |

| Solubility | Soluble in DMF, Dichloromethane; slightly soluble in water[6] | Data not specified | Data not specified |

Spectroscopic Signature

The structural features of imidazole-5-carbaldehyde give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and characterization.

| Spectroscopic Data | Characteristic Signals and Features |

| ¹H NMR | Aldehyde Proton (CHO): A highly deshielded singlet typically appearing between δ 9.7-10.0 ppm.[1] Imidazole Ring Protons: Signals for C2-H and C4-H (or C5-H) appear in the aromatic region (δ 7.0-9.2 ppm).[1] N-H Proton: A broad signal, often exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically δ 175-185 ppm. Imidazole Ring Carbons: Aromatic carbons appear in the δ 115-145 ppm range. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1660-1690 cm⁻¹.[1] N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹. |

Core Reactivity of the Imidazole-5-Carbaldehyde Moiety

The synthetic utility of imidazole-5-carbaldehyde stems from the distinct yet cooperative reactivity of its two functional components. The aldehyde group serves as the primary electrophilic site, while the imidazole ring offers nucleophilic centers and opportunities for substitution.

Caption: Core reactivity pathways of the imidazole-5-carbaldehyde moiety.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a multitude of chemical transformations.

-

Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in dynamic covalent chemistry and for installing diverse side chains.[6]

-

Cyclocondensation: Reaction with difunctional nucleophiles, such as o-phenylenediamine, can lead to the formation of fused heterocyclic systems like benzimidazoles in a two-step process.[1][2]

-

Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO₄).

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

Reactions Involving the Imidazole Ring

The imidazole ring itself offers key sites for synthetic modification.

-

N-Alkylation/Arylation: The pyrrolic nitrogen (N-1) is readily deprotonated by a suitable base (e.g., NaH) and can be alkylated or arylated with various electrophiles (e.g., methyl iodide, benzyl chloride).[2] This is a common strategy to block the N-H site, modulate solubility, and introduce structural diversity.[1][4]

-

Imidazolium Salt Formation: Further alkylation of the N-alkylated imidazole derivative at the N-3 position leads to the formation of imidazolium salts. These salts can exhibit enhanced reactivity of the aldehyde group and are precursors for N-heterocyclic carbenes (NHCs).[1][2]

-

Coordination Chemistry: The pyridinic nitrogen (N-3) acts as a Lewis base, allowing the imidazole ring to coordinate with various metal ions. This property is exploited in the design of metal-organic frameworks (MOFs) and metalloenzyme inhibitors.[6]

Hydration-Dehydration Equilibrium

In aqueous media, aldehydes exist in equilibrium with their corresponding geminal diol (hydrate) form. For imidazole-carboxaldehydes, this equilibrium can be significantly influenced by pH. Studies on imidazole-2-carboxaldehyde have shown that the gem-diol form is the dominant species in solution at acidic pH (pH < 5).[11] This shift is driven by the protonation of the imidazole ring, which affects the electronic properties of the aldehyde and stabilizes the hydrate.[11] While less studied for the 5-carbaldehyde isomer, similar pH-dependent behavior is anticipated and is a critical consideration for reactions conducted in protic solvents or under physiological conditions.[12]

Synthetic Strategies and Protocols

The synthesis of imidazole-5-carbaldehyde derivatives can be achieved through various routes, either by constructing the ring system with the aldehyde already present or by functionalizing a pre-existing imidazole core.

Common Synthetic Routes

-

Formylation of Imidazoles: Direct formylation of an imidazole ring at the C5 position can be challenging due to regioselectivity issues. However, methods involving lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) have been reported, though transmetallation can sometimes lead to mixtures of isomers.[13]

-

Ring Construction (Radziszewski Reaction): A classical approach involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[14] While versatile, this method may require careful optimization to achieve the desired substitution pattern.

-

Functional Group Transformation: A common and reliable strategy involves starting with a commercially available imidazole derivative, such as 4-methyl-1H-imidazole-5-carbaldehyde, and subsequently modifying it, for example, through N-alkylation.[2]

Caption: Workflow for a representative N-alkylation synthesis.

Experimental Protocol: Synthesis of 1,4-Dimethyl-imidazole-5-carbaldehyde

This protocol is adapted from the literature and describes the N-methylation of 4-methyl-5-imidazole carbaldehyde.[2]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).

Materials:

-

4-Methyl-5-imidazole carbaldehyde (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Methyl iodide (CH₃I) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-methyl-5-imidazole carbaldehyde (1.0 eq).

-

Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (2.0 eq) portion-wise to the suspension at room temperature over 30 minutes. The reaction will generate hydrogen gas; ensure proper ventilation.

-

Alkylation: After the initial reaction subsides, add methyl iodide (2.0 eq) dropwise to the mixture.

-

Reaction: Allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a mixture of solid and liquid phases will be present. Carefully isolate the THF phase (supernatant).

-

Extraction: Wash the remaining solid phase several times with chloroform (CHCl₃). Combine all organic phases (the initial THF phase and the chloroform washes).

-

Purification: Evaporate the combined organic solvents under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Rationale: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the imidazole N-1 position effectively without competing in a nucleophilic attack on the aldehyde. Anhydrous conditions are essential as NaH reacts violently with water. Using a two-fold excess of base and alkylating agent ensures the reaction goes to completion.[2]

Applications in Drug Discovery and Materials Science

The imidazole-5-carbaldehyde scaffold is a valuable starting point for synthesizing molecules with diverse applications.

A Privileged Scaffold in Medicinal Chemistry

The unique structure of imidazole allows it to act as a versatile pharmacophore, leading to its incorporation into a wide range of therapeutic agents.[3][6]

-

Antihypertensive Agents: 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde is a key intermediate in the synthesis of Losartan, a widely used angiotensin II receptor antagonist for treating hypertension.[15]

-

Antimicrobial and Antifungal Agents: The imidazole ring is a hallmark of many antifungal drugs (e.g., ketoconazole). Derivatives of imidazole-5-carbaldehyde are actively researched for the development of new antifungal, antibacterial, and antiprotozoal agents.[2][7]

-

Anticancer Drug Discovery: Imidazole-based compounds have been developed as kinase inhibitors and DNA-targeting agents in cancer therapy.[5] The aldehyde functionality provides a convenient attachment point for building out molecular complexity to target specific cancer-related pathways.[5]

Advanced Materials Science

Beyond medicine, the coordinating and reactive properties of imidazole-5-carbaldehyde are leveraged in materials science.

-

Functional Polymers: The aldehyde group can react with other monomers to form cross-linked structures, which can be used to modify the physical and chemical properties of polymers, enhancing mechanical strength and thermal stability.[6][7]

-

Metal-Organic Frameworks (MOFs): The imidazole moiety can act as a linker to coordinate with metal ions, while the aldehyde group can be used for post-synthetic modification of the MOF pores. This allows for the creation of functionalized materials for catalysis, gas storage, and sensing applications.

-

Biochemical Probes: The inherent fluorescence of some imidazole derivatives, combined with the reactive aldehyde handle, makes them suitable for development as biochemical dyes and fluorescent probes for imaging and assays.[16]

Conclusion

The imidazole-5-carbaldehyde functional group represents a powerful convergence of aromatic heterocycle chemistry and carbonyl reactivity. Its stable yet highly functionalizable nature makes it an invaluable building block for the synthesis of complex organic molecules. The ability to readily modify both the aldehyde group and the imidazole ring provides a clear and efficient pathway to vast chemical diversity. For professionals in drug discovery, this translates to a reliable scaffold for generating libraries of bioactive compounds. For materials scientists, it offers a functional handle for creating advanced polymers and frameworks. A thorough understanding of its properties, reactivity, and synthetic pathways is essential for any scientist looking to capitalize on the immense potential of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. 1H-Imidazole-5-carboxaldehyde | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methyl-5-imidazolecarboxaldehyde 97 39021-62-0 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

The Versatile Virtuoso: 1-Ethyl-1H-imidazole-5-carbaldehyde as a Cornerstone in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Player

In the intricate landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic compounds, imidazole derivatives hold a privileged position due to their prevalence in biologically active molecules and their versatile chemical reactivity. This guide focuses on a particularly valuable, yet often overlooked, member of this family: 1-Ethyl-1H-imidazole-5-carbaldehyde . With its unique combination of a reactive aldehyde functionality and a readily tunable imidazole core, this compound has emerged as a potent synthon for the elaboration of diverse molecular scaffolds, particularly in the realm of medicinal chemistry.

This technical guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the multifaceted role of this compound as a synthetic building block. We will delve into the mechanistic underpinnings of its key reactions, present detailed experimental protocols, and showcase its application in the synthesis of molecules with significant biological potential.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 842972-42-3 | |

| Appearance | Solid | |

| SMILES | O=C([H])C1=CN=CN1CC | |

| InChI Key | VHWIECSRYTXFHX-UHFFFAOYSA-N |

The Synthetic Gateway: Accessing this compound

The utility of any building block is intrinsically linked to its accessibility. While commercially available, understanding the synthetic routes to this compound provides valuable insights into its chemistry and potential impurities. A common and effective method for its preparation involves the N-alkylation of a pre-existing imidazole-5-carbaldehyde precursor.

A general and reliable method for the synthesis of N-substituted imidazole-5-carbaldehydes involves the alkylation of a suitable imidazole precursor. For instance, the synthesis of the analogous 1-benzyl-4-methyl-imidazole-5-carbaldehyde is achieved by treating 4-methyl-5-imidazole carbaldehyde with sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of benzyl chloride.[1][2] This approach can be readily adapted for the synthesis of the title compound by substituting benzyl chloride with an ethylating agent such as ethyl iodide or diethyl sulfate.

Conceptual Workflow for the Synthesis of this compound:

Caption: General synthetic strategy for N-alkylation of imidazole-5-carbaldehyde.

The Aldehyde Handle: A Hub of Reactivity

The aldehyde group at the C5 position of the imidazole ring is the primary locus of reactivity, serving as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for the extension of the molecular framework and the introduction of diverse functional groups.

Knoevenagel Condensation: Forging α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[3] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products with potential applications as Michael acceptors or as precursors for further transformations.

Mechanism of the Knoevenagel Condensation:

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.[3]

Caption: Mechanistic pathway of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of this compound in ethanol, add malononitrile and a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-(1-ethyl-1H-imidazol-5-ylmethylene)malononitrile.

-

This protocol is adapted from general procedures for Knoevenagel condensations and may require optimization for this specific substrate.

Wittig Reaction: A Gateway to Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[4] The reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the stereoselective introduction of a double bond with a wide range of substituents, depending on the nature of the ylide.

Conceptual Workflow for the Wittig Reaction:

Caption: Simplified workflow of the Wittig olefination.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF)

-

This compound (1.0 eq)

-

-

Procedure:

-

Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

-

This protocol is a general representation and requires careful handling of pyrophoric and moisture-sensitive reagents.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a cornerstone reaction for the synthesis of amines. It involves the reaction of an aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of primary and secondary amine functionalities.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline or benzylamine) (1.0 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound and the primary amine in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent portion-wise, controlling any potential effervescence.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired secondary amine.

-

The Imidazole Core: A Platform for Further Functionalization

Beyond the reactivity of the aldehyde group, the imidazole ring itself offers opportunities for further synthetic transformations. The N1-ethyl group directs the regioselectivity of certain reactions and can influence the overall electronic properties and biological activity of the final molecule. While the N3 position is less nucleophilic due to the presence of the electron-withdrawing aldehyde group, it can still undergo reactions under specific conditions.

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of 1-substituted imidazole-5-carbaldehyde is a key feature in a variety of biologically active compounds. The ability to easily modify both the aldehyde and the imidazole core makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[2]

Conclusion: A Building Block of Strategic Importance

This compound is a versatile and powerful synthetic building block that offers a wealth of opportunities for the construction of complex and biologically relevant molecules. Its readily accessible aldehyde functionality serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the imidazole core provides a stable and tunable platform for further derivatization. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined and reactive synthons will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Abstract: This document provides a detailed protocol for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde from 1-ethylimidazole via the Vilsmeier-Haack reaction. It includes a thorough examination of the reaction mechanism, a step-by-step experimental guide, characterization data, and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who utilize substituted imidazole aldehydes as key building blocks in the synthesis of complex molecules.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1] Imidazole derivatives are known to exhibit a wide range of biological activities and are core components of antifungal (e.g., ketoconazole), antibiotic (e.g., metronidazole), and sedative (e.g., midazolam) drugs.[1]

Specifically, 5-formylimidazoles, such as this compound, are highly versatile synthetic intermediates.[2] The reactive aldehyde group serves as a chemical handle for elaboration into more complex structures, making these compounds valuable starting materials in medicinal chemistry and drug discovery programs.[2][3]

The Vilsmeier-Haack reaction is a classic and highly effective organic transformation used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5][6] Given that the imidazole ring is electron-rich, this reaction provides a direct and reliable route to the desired carbaldehyde derivative with good regioselectivity.[7] This application note details a robust protocol for this synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via the Vilsmeier-Haack reaction, a two-part process involving the formation of an electrophilic iminium salt (the "Vilsmeier reagent") followed by an electrophilic aromatic substitution.[6][7]

Part A: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, which is the active formylating agent known as the Vilsmeier reagent.[5][8]

Part B: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich π-system of the 1-ethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C5 position due to electronic and steric factors. The subsequent intermediate eliminates a chloride ion and, upon aqueous workup, undergoes hydrolysis to yield the final aldehyde product, this compound.[4][9]

The Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation.[7] This is advantageous as it allows for the formylation of sensitive, electron-rich heterocycles like imidazoles without harsh conditions that could lead to decomposition.[5][7]

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Application and Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier | Notes |

| 1-Ethyl-1H-imidazole | 96.13 | ≥98% | Sigma-Aldrich | Starting material. |

| Phosphorus oxychloride (POCl₃) | 153.33 | ≥99% | Sigma-Aldrich | Highly corrosive. Reacts violently with water. |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| Dichloromethane (DCM) | 84.93 | ACS Grade | Fisher Scientific | Extraction solvent. |

| Saturated NaHCO₃ solution | - | - | Lab-prepared | For neutralization. |

| Brine (Saturated NaCl) | - | - | Lab-prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Fisher Scientific | Drying agent. |

| Silica Gel | - | 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Ethyl Acetate & Hexanes | - | HPLC Grade | Fisher Scientific | Chromatographymobile phase. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas line (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Synthetic Protocol Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. POCl₃ is highly corrosive and reacts violently with water; handle with extreme care.

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas (N₂ or Ar).

-

Vilsmeier Reagent Preparation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 50 mL). Begin stirring and cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a crystalline solid, may be observed.

-

Substrate Addition: Dissolve 1-ethylimidazole (1.0 equivalent, e.g., 5.0 g) in a minimal amount of anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice (approx. 200 g) with vigorous stirring.

-

Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [10] |

| Molecular Weight | 124.14 g/mol | [10] |

| Appearance | Solid |

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.8 (s, 1H, -CHO), ~7.8 (s, 1H, Imidazole-H), ~7.6 (s, 1H, Imidazole-H), ~4.2 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃). (Note: Shifts are estimates based on similar structures[2][11]) |

| ¹³C NMR | δ (ppm): ~185 (-CHO), ~145 (Imidazole-C), ~140 (Imidazole-C), ~130 (Imidazole-C), ~45 (-CH₂-), ~15 (-CH₃). (Note: Shifts are estimates) |

| IR | ν (cm⁻¹): ~1670-1690 (C=O stretch of aldehyde), ~2820, ~2720 (C-H stretch of aldehyde). |

| MS (ESI+) | m/z: 125.06 [M+H]⁺ |

References

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

- 11. researchgate.net [researchgate.net]

Vilsmeier-Haack formylation of N-ethylimidazole

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylimidazole

For researchers, medicinal chemists, and drug development professionals, the introduction of a formyl (-CHO) group into a heterocyclic scaffold is a pivotal step in molecular synthesis. The formyl group serves as a versatile synthetic handle for further elaboration into more complex structures. The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method for formylating electron-rich aromatic and heteroaromatic compounds, including N-substituted imidazoles.[1][2]

This guide provides a comprehensive overview of the , detailing the underlying scientific principles, a field-proven experimental protocol, and critical insights for successful execution.

Scientific Principles & Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution of the heterocyclic substrate.[3][4]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent (specifically, the (chloromethylene)dimethyliminium ion).[5] The formation is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and ensure the stability of the reagent.

Electrophilic Attack and Regioselectivity

N-ethylimidazole is an electron-rich heterocycle, making it an excellent substrate for the Vilsmeier-Haack reaction.[4] The Vilsmeier reagent, being a relatively weak electrophile, selectively attacks the most electron-rich position on the imidazole ring.[5] In 1-substituted imidazoles like N-ethylimidazole, electrophilic substitution typically occurs at the C5 position, which is the most nucleophilic carbon. This is because the C2 position is flanked by two nitrogen atoms, reducing its electron density.

The electrophilic attack disrupts the aromaticity of the imidazole ring, forming a cationic intermediate (a sigma complex). Aromaticity is then restored through the loss of a proton. The resulting iminium salt is stable until it is hydrolyzed during the aqueous work-up phase.

Hydrolysis to the Aldehyde

The final step occurs during the work-up. The reaction mixture is carefully quenched with water or an ice-water mixture. This hydrolyzes the iminium salt intermediate to yield the desired N-ethylimidazole-5-carbaldehyde.[1][4]

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the .

Caption: Logical workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-ethyl-1H-imidazole-5-carbaldehyde. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| N-ethylimidazole | 96.13 | 5.00 g | 52.0 | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.5 mL (8.96 g) | 58.4 | 1.1 |

| Crushed Ice | - | ~150 g | - | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

| Diethyl Ether | 74.12 | As needed | Recrystallization |

Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (25 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (5.5 mL, 58.4 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Causality Note: This addition is exothermic and must be done slowly to prevent a runaway reaction and decomposition of the forming reagent. The resulting mixture should be a pale yellow or colorless crystalline slurry.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve N-ethylimidazole (5.00 g, 52.0 mmol) in a small amount of anhydrous DMF (~5 mL).

-

Add the N-ethylimidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 70-80 °C using an oil bath and maintain this temperature for 4-6 hours.[4] Experimental Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The disappearance of the starting material indicates reaction completion.

Step 3: Work-up and Product Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker (e.g., 500 mL), place approximately 150 g of crushed ice.

-

Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Safety Precaution: This quenching process is highly exothermic and may cause splashing. Perform this step slowly in the fume hood.

-

Once the ice has melted, carefully neutralize the acidic solution by adding a cold 2M sodium hydroxide (NaOH) solution dropwise until the pH is approximately 8-9. The product will often precipitate as a solid or an oil during neutralization.[1]

-

Extract the aqueous mixture three times with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether or an ethyl acetate/hexane mixture, to yield the pure this compound as a crystalline solid.[1]

-

Alternatively, if the product is an oil or recrystallization is ineffective, purification can be achieved via silica gel column chromatography.

Applications and Significance

Formylated N-ethylimidazole derivatives are valuable intermediates in medicinal chemistry and organic synthesis.[6] The aldehyde functionality allows for a wide range of subsequent chemical transformations, including:

-

Reductive amination to synthesize various amine derivatives.

-

Wittig reactions to form alkenes.

-

Oxidation to the corresponding carboxylic acid.

-

Condensation reactions to build larger, more complex heterocyclic systems.

These pathways are crucial in the development of novel pharmaceuticals, including antifungal, anti-inflammatory, and anti-cancer agents, where the imidazole core is a common structural motif.[6]

References

Guide to High-Purity Purification of 1-Ethyl-1H-imidazole-5-carbaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this reagent is paramount, as contaminants can lead to side reactions, compromised yields, and impurities in the final active pharmaceutical ingredients (APIs) or materials. This guide provides a detailed examination of robust purification techniques, focusing on column chromatography and recrystallization. It offers not just step-by-step protocols but also the underlying chemical principles and troubleshooting strategies to empower researchers to obtain this compound with the highest possible purity.

Introduction: The Critical Need for Purity

The this compound molecule features a reactive aldehyde group and a basic imidazole ring. This bifunctionality makes it a versatile intermediate. However, its synthesis can result in a range of impurities, including unreacted starting materials, regioisomers (e.g., 1-Ethyl-1H-imidazole-4-carbaldehyde), and by-products from side reactions. Effective purification is therefore not an optional step but a mandatory one to ensure the integrity of subsequent synthetic transformations and biological assays. This document serves as a comprehensive resource for the isolation and purification of this valuable compound.

Physicochemical Properties & Handling

Understanding the properties of this compound is fundamental to selecting an appropriate purification strategy.

| Property | Value | Source / Notes |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, Methanol | Inferred from similar imidazole aldehydes[2][3] |

| Chemical Reactivity | The basic imidazole nitrogen can interact with acidic media or surfaces. The aldehyde is susceptible to oxidation and can form acetals with alcohol solvents under acidic conditions.[4][5] | |

| Storage | Store in a cool, dry place away from light and air to prevent degradation.[6] |

Core Purification Strategy 1: Optimized Column Chromatography

Column chromatography is the primary method for purifying crude reaction mixtures, capable of separating compounds with different polarities. For imidazole aldehydes, special considerations are necessary to achieve efficient separation and prevent on-column degradation.

Underlying Principles and Key Challenges